molecular formula C18H28Li4N7O14P3 B12074493 N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt

Cat. No.: B12074493
M. Wt: 687.2 g/mol
InChI Key: XEISTNBDPVAVMQ-UHFFFAOYSA-J
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Description

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt is a derivative of adenosine triphosphate (ATP) that has been functionalized with a side-chain. This compound is significant in various biochemical and biomedical applications due to its unique properties and functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves the alkylation of ATP with iodoacetic acid at pH 6.5, yielding 1-carboxymethyl-ATP. This intermediate undergoes alkaline rearrangement to form N-6-carboxymethyl-ATP. The final step involves the condensation of this analogue with 1,6-diaminohexane in the presence of a water-soluble carbodiimide, resulting in N6-([6-Aminohexyl]carbamoylmethyl)-ATP .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:

    Substitution Reactions: The aminohexyl side-chain can participate in nucleophilic substitution reactions.

    Condensation Reactions: The carbamoylmethyl group can engage in condensation reactions with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt, with potential side products depending on the reaction conditions and purity of reagents used.

Scientific Research Applications

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves its role as a co-substrate in enzymatic reactions. It interacts with various molecular targets, including enzymes and receptors, influencing ATP-dependent processes. The side-chain functionalization enhances its binding affinity and specificity for certain molecular targets, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt is unique due to its specific side-chain functionalization, which imparts distinct biochemical properties. This functionalization enhances its utility in various applications, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C18H28Li4N7O14P3

Molecular Weight

687.2 g/mol

IUPAC Name

tetralithium;[[[5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C18H32N7O14P3.4Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;;;;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);;;;/q;4*+1/p-4

InChI Key

XEISTNBDPVAVMQ-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NCC(=O)NCCCCCCN

Origin of Product

United States

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